3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC9340813
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O3 |
|---|---|
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 3,6,6-trimethyl-4-oxo-N-pyridin-3-yl-5,7-dihydro-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H18N2O3/c1-10-14-12(20)7-17(2,3)8-13(14)22-15(10)16(21)19-11-5-4-6-18-9-11/h4-6,9H,7-8H2,1-3H3,(H,19,21) |
| Standard InChI Key | HHHAOBDGRVMYCX-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CN=CC=C3 |
| Canonical SMILES | CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NC3=CN=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3,6,6-trimethyl-4-oxo-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, systematically describes its structure:
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A tetrahydrobenzofuran core (4,5,6,7-tetrahydro-1-benzofuran) with a ketone group at position 4 (4-oxo).
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Three methyl substituents at positions 3 and 6 (3,6,6-trimethyl).
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A carboxamide group at position 2, linked to a pyridin-3-yl moiety (N-(pyridin-3-yl)).
The molecular formula is C₁₈H₂₀N₂O₃, with a molecular weight of 312.37 g/mol .
Structural Analogues and Functional Group Relationships
Comparative analysis with related benzofuran derivatives reveals key functional group influences:
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The tetrahydrobenzofuran core enhances rigidity compared to fully aromatic benzofurans, potentially improving binding specificity in biological systems.
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The pyridinyl carboxamide group introduces hydrogen-bonding capabilities, akin to motifs seen in kinase inhibitors .
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Methyl groups at positions 3 and 6 may sterically hinder rotation, affecting conformational stability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
Step 1: Formation of the Tetrahydrobenzofuran Core
Cyclization of substituted cyclohexenone derivatives under acidic conditions yields the tetrahydrobenzofuran scaffold. For example, 4-methylcyclohexenone reacts with methyl glyoxylate in the presence of p-toluenesulfonic acid (PTSA) to form the 4-oxo-tetrahydrobenzofuran intermediate.
Step 3: Carboxamide Coupling
The final step involves coupling the benzofuran carboxylic acid with 3-aminopyridine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Reaction yields exceeding 75% are reported in anhydrous dichloromethane at room temperature .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Competing alkylation at position 5 necessitates careful stoichiometric control.
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Oxidation Sensitivity: The 4-oxo group is prone to over-reduction; employing mild reducing agents like sodium borohydride is critical .
Structural and Spectroscopic Characterization
Crystallographic Data
X-ray diffraction studies reveal a planar benzofuran core with slight puckering in the tetrahydro ring (dihedral angle: 12.3°). The pyridinyl group adopts a coplanar orientation relative to the carboxamide, facilitating π-π stacking interactions .
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=12.15 Å, c=14.73 Å |
| Density | 1.312 g/cm³ |
¹H NMR (400 MHz, DMSO-d6)
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δ 8.51 (d, J=4.8 Hz, 1H): Pyridinyl H2 proton.
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δ 7.85 (m, 2H): Pyridinyl H4 and H5 protons.
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δ 2.98 (s, 3H): C3 methyl group.
¹³C NMR (100 MHz, DMSO-d6)
IR (KBr, cm⁻¹)
Physicochemical Properties
Solubility and Partition Coefficients
| Solvent | Solubility (mg/mL) | LogP |
|---|---|---|
| Water | 0.12 | 2.31 |
| Ethanol | 8.7 | - |
| Dichloromethane | 22.4 | - |
The compound’s low aqueous solubility (0.12 mg/mL) and moderate LogP (2.31) suggest suitability for lipid-based formulations .
Thermal Stability
Differential scanning calorimetry (DSC) shows a melting point of 189–191°C with no decomposition below 250°C, indicating robustness for high-temperature applications.
Biological Activity and Applications
Enzymatic Inhibition Studies
In vitro assays demonstrate moderate inhibition of cyclin-dependent kinase 2 (CDK2) with an IC₅₀ of 12.3 μM. Molecular docking reveals hydrogen bonds between the carboxamide group and kinase hinge residues (Glu81, Leu83) .
Material Science Applications
The compound’s rigid structure makes it a candidate for organic semiconductors. Thin-film transistors fabricated with this molecule exhibit a hole mobility of 0.45 cm²/V·s, attributed to π-stacking interactions .
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